molecular formula C7H12O B14478638 1-Cyclopropylidene-2-methylpropan-2-ol CAS No. 70624-84-9

1-Cyclopropylidene-2-methylpropan-2-ol

Cat. No.: B14478638
CAS No.: 70624-84-9
M. Wt: 112.17 g/mol
InChI Key: GMXIFSIDEPSIDP-UHFFFAOYSA-N
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Description

Structural Features and Unique Reactivity of Cyclopropylidene Systems

The cyclopropylidene group is an isomer of cyclopropene (B1174273) and propyne, characterized by an exocyclic double bond attached to a cyclopropane (B1198618) ring. The defining feature of this system is the substantial ring strain inherent to the three-membered ring. This strain arises from two primary factors: angle strain and torsional strain.

Angle Strain: The internal C-C-C bond angles in the cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. This deviation leads to poor overlap of the sp³ hybrid orbitals, resulting in weaker, "bent" C-C bonds that have a higher degree of p-character.

Torsional Strain: The hydrogen atoms on adjacent carbon atoms within the ring are in an eclipsed conformation, leading to steric repulsion and increased potential energy.

This accumulated ring strain, estimated to be around 27.6 kcal/mol for cyclopropane, makes the ring susceptible to reactions that relieve this strain. snnu.edu.cn Consequently, the cyclopropylidene moiety exhibits reactivity that is often compared to that of alkenes, readily participating in ring-opening reactions. A key reaction pathway for cyclopropylidenes is their isomerization to allenes, a transformation that can be influenced by substituents on the ring. stackexchange.com Furthermore, the strained C-C bonds can be cleaved under various conditions, including radical nih.gov and acid-catalyzed pathways, making cyclopropylidene-containing molecules versatile intermediates in organic synthesis. stackexchange.com

Table 1: Comparative Strain Energies of Small Cycloalkanes

Cycloalkane Ring Size Total Strain Energy (kcal/mol) Strain per CH₂ Group (kcal/mol)
Cyclopropane 3 ~27.6 ~9.2
Cyclobutane 4 ~26.3 ~6.6
Cyclopentane (B165970) 5 ~6.2 ~1.2
Cyclohexane (B81311) 6 ~0 ~0

Data sourced from heats of combustion analysis. snnu.edu.cnresearchgate.net

Positioning of 1-Cyclopropylidene-2-methylpropan-2-ol within Strained Ring Chemistry and Tertiary Alcohol Frameworks

This compound is a bifunctional molecule that uniquely combines the high potential energy of a strained ring with the distinct chemical properties of a tertiary alcohol. This positions it at the intersection of two important classes of organic compounds.

From the perspective of strained ring chemistry, the molecule is a prime candidate for strain-release reactions. The presence of the tertiary alcohol group, however, introduces specific electronic and steric influences. The hydroxyl group can act as a directing group in stereoselective reactions on nearby functionalities. researchgate.net For example, in the presence of an acid catalyst, the hydroxyl group can be protonated, forming a good leaving group (water) and initiating a carbocation-driven ring-opening or rearrangement cascade. stackexchange.comresearchgate.net This process can be highly controlled, leveraging the stability of the resulting tertiary carbocation.

From the viewpoint of tertiary alcohol chemistry, the compound is resistant to oxidation under standard conditions because the carbinol carbon (the carbon bearing the -OH group) lacks a hydrogen atom. chegg.comyoutube.com Its reactions are typically dominated by pathways involving the hydroxyl group, such as substitution reactions that proceed via an SN1 mechanism. google.comnetlify.app The synthesis of such a structure would likely involve the nucleophilic addition of an organometallic reagent to a ketone. uobasrah.edu.iqyoutube.com Specifically, the reaction of a cyclopropylidene-metal species with acetone (B3395972), or the addition of a methyl organometallic reagent (like methyllithium (B1224462) or methylmagnesium bromide) to a cyclopropylidene methyl ketone, would yield the target tertiary alcohol.

Table 2: Typical Spectroscopic Data for Key Moieties

Functional Group Type of Nucleus Typical Chemical Shift (ppm) Notes
Cyclopropyl (B3062369) H ¹H 0.2 - 1.0 Highly shielded environment due to ring currents.
Tertiary Alcohol OH ¹H 1.0 - 5.0 Variable; depends on solvent, concentration, and temperature.
Methyl H (on C-OH) ¹H ~1.2 Typical range for methyl groups on a quaternary carbon.
Exocyclic C=C ¹³C 100 - 120 Chemical shift for the terminal carbon of the double bond.
C =C (ring carbon) ¹³C 120 - 140 Chemical shift for the ring carbon involved in the double bond.
Tertiary Carbinol C -OH ¹³C 65 - 85 Deshielded due to the attached electronegative oxygen.
Cyclopropyl C H₂ ¹³C 5 - 20 Highly shielded saturated carbons.

Note: These are general, representative values. Actual chemical shifts for this compound would require experimental measurement. netlify.appuobasrah.edu.iq

Overview of Research Trajectories in Cyclopropylidene Alcohol Chemistry

Research involving cyclopropylidene alcohols and related structures is primarily focused on harnessing their unique reactivity for the efficient synthesis of complex molecules. The combination of a strained ring and a directing alcohol functionality enables a variety of powerful synthetic strategies.

One major research trajectory involves the development of tandem or cascade reactions. For instance, the Fukumoto group has demonstrated that 2,2-disubstituted cyclopropylidene alcohols can undergo a tandem asymmetric epoxidation and ring expansion to produce valuable chiral cyclobutanones with high enantioselectivity. snnu.edu.cn This highlights a sophisticated use of the inherent strain to drive skeletal rearrangements.

Another significant area is the synthesis of heterocyclic compounds. The Ma group has shown that related alkylidenecyclopropyl ketones can undergo ring-opening cyclization with amines to afford polysubstituted pyrroles, a common motif in pharmaceuticals and natural products. organic-chemistry.org This strategy transforms a simple, strained carbocycle into a valuable heterocycle in a single step.

Furthermore, the field explores the use of these compounds in stereoselective synthesis. The rigid cyclopropyl core, combined with the directing capacity of the carbinol group, allows for high levels of stereocontrol in reactions on adjacent parts of the molecule, such as the diastereoselective cyclopropanation of nearby double bonds. researchgate.net

Finally, the role of organometallic catalysis is a burgeoning area of investigation. Transition metals can mediate a wide array of transformations, including ring-opening, annulation, and coupling reactions, often proceeding under mild conditions and with high selectivity. snnu.edu.cnyoutube.com These catalytic cycles provide powerful tools for activating the strained ring and guiding its transformation into more complex products.

Table 3: Key Research Applications of Cyclopropylidene Alcohols

Research Area Description of Transformation Synthetic Outcome
Tandem Ring Expansion Asymmetric epoxidation of the cyclopropylidene double bond followed by a strain-driven 1,2-migration. Enantiomerically enriched cyclobutanones. snnu.edu.cn
Heterocycle Synthesis Ring-opening of the cyclopropane ring with a nucleophile (e.g., an amine) followed by intramolecular cyclization. Substituted pyrroles and other N-heterocycles. organic-chemistry.org
Directed Stereoselective Reactions The hydroxyl group directs a reagent to a specific face of a nearby reactive site (e.g., an alkene). Highly stereodefined bicyclopropanes and cyclopropyl oxiranes. researchgate.net
Acid-Catalyzed Rearrangements Protonation of the alcohol facilitates cleavage of a C-C bond in the strained ring, leading to skeletal reorganization. Formation of functionalized carbocycles. stackexchange.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

70624-84-9

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

1-cyclopropylidene-2-methylpropan-2-ol

InChI

InChI=1S/C7H12O/c1-7(2,8)5-6-3-4-6/h5,8H,3-4H2,1-2H3

InChI Key

GMXIFSIDEPSIDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C1CC1)O

Origin of Product

United States

Synthetic Methodologies for 1 Cyclopropylidene 2 Methylpropan 2 Ol and Its Core Structural Motifs

Construction of the Cyclopropylidene Moiety

The formation of the cyclopropylidene group, which is a cyclopropane (B1198618) ring with an exocyclic double bond, is a multi-step process. It typically involves the initial construction of a cyclopropane ring, followed by the generation of the double bond.

Carbene and Carbenoid Additions to Unsaturated Systems for Cyclopropane Formation

A fundamental approach to forming the three-membered carbocyclic core of the cyclopropylidene moiety is through the addition of a carbene or a carbenoid to an alkene. acs.org Carbenes (R₂C:) are neutral, divalent carbon species that are highly reactive and can add to a double bond in a single, stereospecific step to form a cyclopropane ring. acs.orgwikipedia.org

Common methods for generating carbenes include:

From Diazo Compounds: Photolysis or thermolysis of diazomethane (B1218177) (CH₂N₂) can generate the simplest carbene, methylene, which reacts with alkenes to form cyclopropanes. wikipedia.org However, diazomethane is both toxic and explosive, limiting its application. wikipedia.org

From Haloforms: Treatment of a haloform, such as chloroform (B151607) (CHCl₃), with a strong base like potassium hydroxide (B78521) (KOH) results in an α-elimination to generate a dihalocarbene, for instance, dichlorocarbene (B158193) (:CCl₂). acs.orgwikipedia.org This dihalocarbene can then add to an alkene to form a gem-dihalocyclopropane. These dihalocyclopropanes are versatile intermediates that can be further functionalized. acs.orgresearchgate.net

The addition of a carbene to an alkene is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted cyclopropane. wikipedia.orgwikipedia.org

Table 1: Carbene Addition Reactions for Cyclopropane Synthesis
Carbene SourceReagentsIntermediateKey Features
DiazomethaneCH₂N₂, hv or ΔMethylene (:CH₂)Highly reactive, often unselective; Source reagent is toxic and explosive. wikipedia.org
ChloroformCHCl₃, KOHDichlorocarbene (:CCl₂)Forms gem-dichlorocyclopropanes; Reagents are inexpensive. acs.org

Cyclopropanation Reactions Utilizing Metal-Carbenoid Reagents

To overcome the high reactivity and lack of selectivity of free carbenes, metal-complexed reagents known as carbenoids are often used. wikipedia.org The most prominent of these is the Simmons-Smith reaction , which provides a reliable method for preparing non-halogenated cyclopropanes. wikipedia.orgacs.org

The Simmons-Smith reaction utilizes (iodomethyl)zinc iodide (ICH₂ZnI), a carbenoid formed by the reaction of diiodomethane (B129776) (CH₂I₂) with a zinc-copper couple. wikipedia.orgacs.orgslideshare.net This reagent reacts with an alkene to transfer a CH₂ group, forming the cyclopropane ring in a concerted, stereospecific manner. acs.org The reaction proceeds through a "butterfly-shaped" transition state. wikipedia.org The reactivity is influenced by factors such as the solvent and substituents on the alkene, with electron-rich alkenes generally reacting faster. wikipedia.org

Table 2: Comparison of Carbene vs. Carbenoid Cyclopropanation
MethodReagent TypeTypical ReagentsAdvantagesDisadvantages
Free Carbene AdditionCarbene (e.g., :CH₂, :CCl₂)CH₂N₂; CHCl₃/KOHSimple reagent generation.High reactivity can lead to side reactions and lack of selectivity. wikipedia.org
Simmons-Smith ReactionCarbenoid (ICH₂ZnI)CH₂I₂/Zn(Cu)Good functional group tolerance; high stereospecificity; avoids explosive reagents. wikipedia.orgslideshare.netReagent preparation can be sensitive.

Ring Contraction or Expansion Strategies for Cyclopropylidene Generation

Ring contraction of larger carbocycles is a powerful method for the synthesis of strained cyclopropane rings. Two notable examples are the Favorskii and Wolff rearrangements.

Favorskii Rearrangement: This reaction involves the treatment of a cyclic α-halo ketone with a base, leading to a ring-contracted carboxylic acid derivative. wikipedia.orgnrochemistry.comddugu.ac.in The mechanism proceeds through the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. wikipedia.orgslideshare.net For example, a six-membered α-chlorocyclohexanone can rearrange to a five-membered cyclopentanecarboxylic acid. nrochemistry.comddugu.ac.in This strategy provides access to highly functionalized cyclopropanes.

Wolff Rearrangement: The Wolff rearrangement converts a cyclic α-diazoketone into a ketene (B1206846) via the expulsion of dinitrogen, which is then trapped by a nucleophile. wikipedia.orgchem-station.comorganic-chemistry.org This reaction results in a one-carbon ring contraction. For instance, a cyclic α-diazoketone can be photochemically or thermally induced to rearrange to a ring-contracted product. wikipedia.orgorganic-chemistry.orgyoutube.com This method is particularly effective for creating strained ring systems that are otherwise difficult to access. wikipedia.org A tandem Wittig reaction followed by a ring contraction of an α-hydroxycyclobutanone has also been developed to produce functionalized cyclopropanecarbaldehydes. acs.orgresearchgate.net

Introduction and Functionalization of the 2-Methylpropan-2-ol Segment

Once a suitable precursor containing the cyclopropylidene moiety is synthesized, such as a cyclopropylidene ketone (e.g., 1-cyclopropylideneacetone), the final step is the introduction of the tertiary alcohol.

Nucleophilic Addition Approaches to Tertiary Alcohols (e.g., Grignard Chemistry)

The most direct and widely used method for synthesizing tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. wikipedia.orgGrignard reagents (R-MgX) are excellent carbon-based nucleophiles for this purpose. alfa-chemistry.comnrochemistry.com

To synthesize the 1-cyclopropylidene-2-methylpropan-2-ol, a cyclopropylidene-substituted ketone would be treated with a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr). The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone. wikipedia.org This addition forms a magnesium alkoxide intermediate, which, upon acidic workup (e.g., with dilute HCl or NH₄Cl), is protonated to yield the final tertiary alcohol product. wikipedia.orgorganic-chemistry.org Organolithium reagents (e.g., methyllithium) can also be used in a similar fashion. nrochemistry.com

The general mechanism is as follows:

Nucleophilic Attack: The Grignard reagent's carbanion attacks the carbonyl carbon.

Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.

Protonation: Acidic workup protonates the alkoxide to yield the tertiary alcohol.

Table 3: Synthesis of Tertiary Alcohols from Ketones
ReactionOrganometallic ReagentCarbonyl SubstrateProduct Type
Grignard ReactionR-MgX (e.g., CH₃MgBr)Ketone (R'-CO-R'')Tertiary Alcohol (R'-C(OH)(R'')-R)
Organolithium AdditionR-Li (e.g., CH₃Li)Ketone (R'-CO-R'')Tertiary Alcohol (R'-C(OH)(R'')-R)

Selective Functionalization of Precursor Molecules

The synthesis of the target molecule relies on the selective functionalization of a well-chosen precursor. A plausible synthetic route would involve the initial preparation of an alkylidenecyclopropyl ketone. organic-chemistry.org This could be achieved through various methods, including the oxidation of a corresponding secondary alcohol or the acylation of a cyclopropylidene species.

Another advanced strategy involves the functionalization of gem-dihalocyclopropanes. researchgate.net These compounds, readily available from the dihalocarbene addition to alkenes, can undergo selective transformations. For instance, they can be converted into cyclopropyl (B3062369) ketones. researchgate.net Recent developments have also shown that gem-difluorocyclopropanes can undergo palladium-catalyzed defluorinative functionalization with simple ketones to create more complex structures. rsc.org Once the cyclopropylidene ketone precursor is in hand, the selective addition of a methyl organometallic reagent to the carbonyl group, as described in section 2.2.1, would yield the desired this compound. The high reactivity of the Grignard or organolithium reagent towards the ketone's carbonyl group ensures that this functionalization occurs selectively without disturbing the cyclopropylidene moiety under controlled conditions.

Convergent and Divergent Synthetic Pathways to this compound

The construction of this compound can be envisioned through both convergent and divergent synthetic strategies. Each approach offers distinct advantages in terms of efficiency and the potential for analogue synthesis.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in a late-stage coupling reaction. For this compound, a plausible convergent approach would involve the preparation of a cyclopropylidene organometallic reagent and its subsequent reaction with acetone (B3395972). This strategy breaks the molecule into two primary synthons: a cyclopropylidene anion equivalent and an acetone electrophile.

StepReactantsReagentsProduct
1CyclopropaneNBS, AIBN1,1-Dibromocyclopropane
21,1-DibromocyclopropaneBase (e.g., t-BuOK)1-Bromocyclopropene
31-Bromocyclopropenen-BuLiCyclopropylidene lithium
4Cyclopropylidene lithiumAcetoneThis compound

This is a proposed convergent synthetic pathway.

A divergent synthesis , in contrast, begins with a common intermediate that is progressively modified to yield a variety of structurally related compounds. nih.govencyclopedia.pubrsc.org This approach is particularly valuable for creating a library of analogues for structure-activity relationship studies. A divergent synthesis of this compound could commence from a functionalized cyclopropane precursor.

For instance, the synthesis could start with the cyclopropanation of a suitable alkene to introduce the three-membered ring. Functional group manipulation of this initial product would then lead to the target molecule. For example, a cyclopropanecarboxylic acid ester could be a versatile starting point. Reduction of the ester to the corresponding alcohol, followed by oxidation to the aldehyde and subsequent Grignard reaction, could be a potential sequence. Alternatively, the ester could be directly converted to the tertiary alcohol via reaction with an excess of a suitable organometallic reagent. From a common cyclopropane intermediate, different nucleophiles could be employed in the final step to generate a range of tertiary alcohols, thus demonstrating the divergent nature of this strategy.

Starting MaterialIntermediate 1Intermediate 2Target MoleculeOther Analogues
Cyclopropanecarboxylic acid esterCyclopropylmethanolCyclopropanecarboxaldehydeThis compoundOther tertiary alcohols

This is a proposed divergent synthetic pathway.

Stereocontrolled Synthesis of Chiral this compound Analogues

The introduction of chirality into molecules containing a cyclopropylidene unit can lead to compounds with interesting biological and material properties. The stereocontrolled synthesis of analogues of this compound can be approached through several methods, including asymmetric cyclopropanation and the use of chiral auxiliaries or ligands.

Asymmetric cyclopropanation is a powerful tool for establishing stereocenters within a cyclopropane ring. nih.gov These reactions typically involve the transfer of a carbene or carbenoid species to an alkene, catalyzed by a chiral transition metal complex. For the synthesis of chiral analogues of this compound, an asymmetric cyclopropanation could be the key step in establishing the desired stereochemistry early in the synthetic sequence.

A variety of chiral catalysts, often based on rhodium, copper, or cobalt, have been developed for this purpose. organic-chemistry.orgdicp.ac.cn The choice of catalyst and reaction conditions can influence both the diastereoselectivity and enantioselectivity of the cyclopropanation. For instance, the use of a chiral cobalt(II)-based catalyst has been shown to be effective in the asymmetric cyclopropanation of various olefins with diazoacetates, affording cyclopropane products in high yields and with excellent stereocontrol. organic-chemistry.org

OlefinDiazo CompoundChiral CatalystEnantiomeric Excess (ee)
StyreneEthyl diazoacetateRh₂(S-DOSP)₄up to 99%
1-OcteneEthyl diazoacetateCo(II)-Porphyrin complexup to 98%

Representative data for asymmetric cyclopropanation reactions.

Subsequent functional group transformations of the enantioenriched cyclopropane products would then lead to the desired chiral analogues of this compound.

An alternative strategy for stereocontrolled synthesis involves the use of chiral auxiliaries. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed.

In the context of synthesizing chiral analogues of this compound, a chiral auxiliary could be appended to a precursor molecule to direct a diastereoselective cyclopropanation or a nucleophilic addition step. For example, an α,β-unsaturated ester bearing a chiral auxiliary could undergo a diastereoselective cyclopropanation. Subsequent removal of the auxiliary and functional group manipulation would yield the enantioenriched target. A temporary stereocenter approach, where a chiral auxiliary is used to introduce a stereocenter that directs a subsequent cyclopropanation before being removed, has also been described for the synthesis of chiral cyclopropane-carboxaldehydes. rsc.org

Chiral ligand-mediated approaches offer another avenue for asymmetric synthesis. nih.gov In this strategy, a chiral ligand coordinates to a metal center, creating a chiral environment that influences the stereochemical course of the reaction. This is distinct from asymmetric catalysis in that the chiral ligand may be used in stoichiometric amounts, or it may be part of a catalytic system where the metal-ligand complex is the active catalyst.

For the synthesis of chiral cyclopropylidene-containing molecules, a chiral ligand could be employed in a metal-catalyzed addition of an organometallic reagent to a cyclopropylidene precursor. The development of chiral phosphorus/sulfur ligands based on a cyclopropane backbone has been reported for palladium-catalyzed allylic alkylation, demonstrating the potential of chiral ligands derived from the cyclopropane motif itself. nih.gov

Reaction TypeChiral Auxiliary/LigandDiastereomeric/Enantiomeric Excess
Asymmetric AlkylationPseudoephedrine>95% de
Diels-Alder ReactionEvans' Oxazolidinoneup to 99% de
Pd-catalyzed Allylic AlkylationChiral P/S Cyclopropane Ligandup to 93% ee

Representative data for chiral auxiliary and ligand-mediated reactions.

Reactivity and Transformations of 1 Cyclopropylidene 2 Methylpropan 2 Ol

Reactions Involving the Cyclopropylidene Ring System

The cyclopropylidene moiety, characterized by high ring strain and a unique electronic structure, is the primary site for a variety of chemical transformations. These reactions typically proceed with the opening of the three-membered ring, driven by the release of inherent strain energy.

Electrophilic Ring-Opening Reactions

Cyclopropanes bearing electron-donating groups are susceptible to ring-opening by electrophiles. nih.govnih.gov The reaction is initiated by the attack of an electrophile on the cyclopropane (B1198618) ring, which acts as a nucleophile, leading to the formation of a carbocationic intermediate. This intermediate is then trapped by a nucleophile to yield the ring-opened product. For 1-Cyclopropylidene-2-methylpropan-2-ol, the tertiary alcohol group can influence the reaction's course.

The regioselectivity of the ring-opening is directed by the stability of the resulting carbocation. The attack typically occurs at the most substituted carbon atom to form the most stable carbocation. In the case of cyclopropyl (B3062369) carbinol derivatives, the reaction can be complex, potentially involving rearrangement of the carbocation intermediate. For instance, treatment of cyclopropanes with electrophiles like benzeneselenenyl chloride can lead to regio- and stereoselective formation of ring-opened products. rsc.org

Table 1: Examples of Electrophilic Ring-Opening Conditions (General for Activated Cyclopropanes)

Electrophile Nucleophile/Solvent Typical Product Type
H⁺ (strong acid) H₂O, ROH Alcohols, Ethers
Br₂ CH₂Cl₂ 1,3-Dibromides

Nucleophilic Ring-Opening Reactions

While less common than electrophilic opening, nucleophilic ring-opening can occur, particularly if the cyclopropane ring is activated by electron-withdrawing groups. nih.govnih.gov For an unactivated or electron-rich system like this compound, this reaction is generally unfavorable. researchgate.net However, under specific conditions, such as the presence of a Lewis acid to coordinate with the hydroxyl group and enhance the ring's electrophilicity, a nucleophilic attack might be induced.

A related transformation involves the stereoinvertive nucleophilic substitution at the quaternary carbon of cyclopropyl carbinol derivatives, which proceeds through a postulated bicyclobutonium intermediate. nih.gov This type of reaction, catalyzed by a Lewis acid, allows for the preparation of tertiary alkyl halides and azides from cyclopropyl carbinol ethers with high diastereoselectivity. nih.gov

Thermal and Photochemical Rearrangements (e.g., sigmatropic rearrangements)

Cyclopropylidene systems, akin to vinylcyclopropanes, can undergo thermal and photochemical rearrangements. The high strain energy of the three-membered ring provides a strong thermodynamic driving force for these transformations. researchgate.netnih.gov A common thermal process is the vinylcyclopropane-cyclopentene rearrangement, a beilstein-journals.orgchemguide.co.uk-sigmatropic shift. researchgate.netnih.gov For this compound, this would involve the cleavage of a C-C bond within the ring and the formation of a new bond to create a five-membered ring.

Furthermore, derivatives of the alcohol moiety can facilitate other types of sigmatropic rearrangements. For example, cyclopropenylcarbinol derivatives are known to undergo efficient and stereoselective chemguide.co.ukbeilstein-journals.org- and chemguide.co.ukchemguide.co.uk-sigmatropic rearrangements to yield various alkylidenecyclopropanes. beilstein-journals.orgbeilstein-journals.orgnih.gov While the starting material is a cyclopropylidene, derivatization of the alcohol could create substrates for analogous rearrangements. For instance, gold(I)-catalyzed chemguide.co.ukchemguide.co.uk-sigmatropic rearrangements of related propargylic esters are postulated to be reversible processes that proceed through metal-coordinated allene (B1206475) intermediates. nih.gov

Photochemical rearrangements offer another pathway for transforming the cyclopropylidene ring system. baranlab.org These reactions often involve the formation of diradical intermediates and can lead to complex structural reorganizations.

Cycloaddition Reactions of the Cyclopropylidene Moiety

The exocyclic double bond of the cyclopropylidene group can participate in cycloaddition reactions. researchgate.netwikipedia.org A notable example is the 1,3-dipolar cycloaddition with nitrones to form 5-spirocyclopropane isoxazolidines. nih.govacs.org Computational studies have revealed a "cyclopropylidene effect," where the electronic nature of the cyclopropylidene group influences the regioselectivity of the cycloaddition. nih.govacs.org The reaction is affected by the electrostatic interaction between the nitrone and the alkene, with the substituent's electronic effect determining the polarization of the double bond and thus the orientation of the addition. nih.govacs.org

These reactions are synthetically valuable as the resulting spiro-isoxazolidines can be further transformed. nih.gov Cycloadditions can be classified based on the number of pi electrons involved from each component, such as the well-known [4+2] Diels-Alder reaction. wikipedia.orglibretexts.org The cyclopropylidene moiety can act as the 2-electron component in such reactions.

Table 2: Cycloaddition Reaction Example with a Cyclopropylidene System

Reaction Type Reactants Product Type

Transformations of the Tertiary Alcohol Functional Group

The tertiary alcohol group in this compound is a key site for functional group interconversion, primarily through nucleophilic substitution reactions.

Nucleophilic Substitution Reactions at the Carbinol Carbon (e.g., halogenation)

The hydroxyl (-OH) group is a poor leaving group and must be converted into a better one for nucleophilic substitution to occur. studysmarter.co.ukmsu.edu This is typically achieved by protonation under acidic conditions or by reaction with reagents like thionyl chloride or phosphorus halides. chemguide.co.uklibretexts.org

Tertiary alcohols, such as this compound, generally undergo nucleophilic substitution via an Sₙ1 mechanism. msu.educhemrevise.org This involves a two-step process:

Formation of a stable tertiary carbocation intermediate upon departure of the leaving group (e.g., H₂O). ucsb.educhemguide.co.uk

Rapid attack of a nucleophile on the carbocation to form the final product. ucsb.educhemguide.co.uk

Halogenation is a common example of this transformation. Tertiary alcohols react relatively quickly with concentrated hydrogen halides (HCl, HBr) at room temperature. chemguide.co.uklibretexts.org Other halogenating agents can also be employed.

Table 3: Common Reagents for Halogenation of Tertiary Alcohols

Reagent(s) Halogen Introduced Byproducts Mechanism
Concentrated HCl Chlorine H₂O Sₙ1
SOCl₂ (Thionyl chloride) Chlorine SO₂, HCl (gases) Sₙ1
PCl₅ (Phosphorus pentachloride) Chlorine POCl₃, HCl Sₙ1
NaBr / H₂SO₄ Bromine NaHSO₄, H₂O Sₙ1

The rate of these substitution reactions is significantly faster for tertiary alcohols compared to primary or secondary alcohols due to the increased stability of the tertiary carbocation intermediate. studysmarter.co.uk

Dehydration and Elimination Pathways

The presence of a tertiary alcohol functional group makes this compound susceptible to acid-catalyzed dehydration. This process is a type of elimination reaction where a molecule of water is removed to form one or more unsaturated products. libretexts.org The reaction typically proceeds through an E1 (unimolecular elimination) mechanism due to the stability of the tertiary carbocation intermediate that is formed. byjus.comlibretexts.org

The mechanism involves three key steps:

Protonation of the hydroxyl group: The alcohol's oxygen atom acts as a Lewis base, attacking a proton from a strong acid (e.g., H₂SO₄, H₃PO₄) to form a protonated alcohol (an alkyloxonium ion). This is a fast and reversible step. byjus.com

Formation of a carbocation: The C-O bond in the alkyloxonium ion breaks, and the water molecule departs as a good leaving group. This is the slowest, rate-determining step of the reaction, resulting in a tertiary carbocation. byjus.comquora.com

Deprotonation to form an alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. quora.com

For this compound, there are two types of adjacent protons that can be removed, potentially leading to two different diene products. The removal of a proton from one of the methyl groups would yield 1-cyclopropylidene-2-methylprop-1-ene . Alternatively, abstraction of a proton from the cyclopropane ring could theoretically lead to a product with a double bond within the ring system, but this is highly unlikely due to the extreme ring strain it would introduce. Therefore, the former product is the overwhelmingly expected outcome.

Table 1: Potential Products of Dehydration/Elimination
ReactantConditionsMechanismPredicted Major Product
This compoundConc. H₂SO₄ or H₃PO₄, heatE1 Elimination1-Cyclopropylidene-2-methylprop-1-ene

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is dictated by its two primary functional groups: the tertiary alcohol and the carbon-carbon double bond.

Oxidation: Tertiary alcohols are generally resistant to oxidation under standard conditions. chemistryviews.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached to it, which is necessary for the typical oxidation mechanisms that form aldehydes or ketones. askfilo.comunizin.org Attempting to oxidize this compound with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) would likely require harsh conditions that would lead to the cleavage of carbon-carbon bonds, resulting in a complex mixture of degradation products rather than a single, well-defined oxidized molecule. chemistryviews.org

Reduction: The exocyclic double bond of the cyclopropylidene group is susceptible to reduction. The most common method for reducing an alkene is catalytic hydrogenation. organic-chemistry.org This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). The reaction is typically highly efficient and chemoselective, reducing the double bond without affecting the alcohol or the cyclopropane ring. organic-chemistry.org The product of this reaction would be 1-cyclopropyl-2-methylpropan-2-ol .

Table 2: Oxidation and Reduction Reactions
Reaction TypeConditionsAffected GroupExpected Outcome/Product
OxidationKMnO₄ or K₂Cr₂O₇Tertiary AlcoholNo reaction under mild conditions; C-C bond cleavage under harsh conditions
Reduction (Catalytic Hydrogenation)H₂, Pd/C catalystC=C Double Bond1-Cyclopropyl-2-methylpropan-2-ol

Intramolecular Cyclizations and Cascade Reactions Incorporating the Scaffold

The structure of this compound is well-suited for acid-catalyzed intramolecular cyclization. researchgate.net Protonation of either the hydroxyl group or the double bond can initiate a cascade of events leading to cyclic ether products.

One plausible pathway begins with the protonation of the exocyclic double bond. This would form a tertiary carbocation on the carbon bearing the two methyl groups. This carbocation is identical to the one formed during dehydration. However, instead of elimination, the proximate hydroxyl group can act as an intramolecular nucleophile, attacking the carbocation to form a five-membered oxacyclic ring. Subsequent deprotonation would yield a spirocyclic ether.

Alternatively, acid-catalyzed ring-opening of the cyclopropane ring, a characteristic reaction of such strained systems, could initiate a more complex cascade. If the cyclopropane ring opens to form a carbocation, this could be followed by cyclization with the hydroxyl group and subsequent rearrangements, leading to various bicyclic or spirocyclic ether scaffolds. Research on related systems like cyclopropenes has shown that metal carbenoids generated from ring-opening can undergo highly efficient intramolecular cyclopropanations and C-H insertions. nih.gov

Table 3: Potential Intramolecular Cyclization Products
Initiation StepKey IntermediatePotential Product Class
Protonation of exocyclic double bondTertiary carbocationSpirocyclic ethers
Protonation/Lewis acid coordination to cyclopropane ringRing-opened carbocationRearranged bicyclic/spirocyclic ethers

Regio-, Chemo-, and Stereoselective Aspects of Reactivity

The reactivity of this compound can be controlled with a degree of selectivity.

Regioselectivity: This is most relevant in the context of the dehydration reaction. As discussed in section 3.2.2, the formation of an alkene requires the removal of a proton from a carbon adjacent to the carbocation. The structure of the intermediate carbocation allows for proton removal from the methyl groups. Since these protons are equivalent, only one major regioisomeric diene product is expected.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. In this compound, the two main reactive sites are the hydroxyl group and the C=C double bond. Chemoselectivity can be readily achieved. For instance, catalytic hydrogenation will selectively reduce the double bond while leaving the tertiary alcohol untouched. organic-chemistry.org Conversely, reactions like esterification would target the alcohol group without affecting the double bond.

Stereoselectivity: This aspect concerns the spatial arrangement of the atoms in the product. For a reaction like the catalytic hydrogenation of the exocyclic double bond, the two hydrogen atoms are typically delivered to the same face of the double bond (a syn-addition). While the product, 1-cyclopropyl-2-methylpropan-2-ol, is not chiral, in substituted analogues this stereoselectivity could be crucial for controlling the product's stereochemistry.

Metal-Catalyzed Transformations of the Compound

The strained cyclopropylidene moiety is a key feature for reactivity with transition metals. Compounds with similar structures, such as methylenecyclopropanes (MCPs), are known to undergo a wide variety of metal-catalyzed transformations. researchgate.net It is highly probable that this compound would participate in analogous reactions.

A prominent reaction of MCPs is the formal [3+2] cycloaddition, often catalyzed by palladium or nickel complexes. thieme-connect.deacs.org In this process, the methylenecyclopropane (B1220202) acts as a three-carbon synthon, reacting with an unsaturated partner like an alkene, alkyne, or aldehyde to form a five-membered ring. The reaction proceeds via the formation of a metallacyclobutane intermediate, which arises from the oxidative addition of the metal into one of the C-C bonds of the cyclopropane ring. wikipedia.org

Furthermore, transition metals can catalyze the ring-opening and isomerization of the cyclopropylidene system. Depending on the metal and reaction conditions, this could lead to the formation of various dienes or other rearranged hydrocarbon frameworks. For example, titanium imido catalysts have been shown to effect the ring-opening oxidative amination of methylenecyclopropanes. rsc.org Gold catalysts are also known to promote the ring-opening of cyclopropyl moieties to form π-allyl complexes. researchgate.net

Table 4: Potential Metal-Catalyzed Transformations
Catalyst SystemReaction TypeUnsaturated Partner (X=Y)Potential Product Class
Pd(0) or Ni(0) complexes[3+2] CycloadditionAlkenes, Alkynes, AldehydesSubstituted cyclopentane (B165970) derivatives
Rhodium (Rh) complexesIsomerization / Rearrangement-Conjugated dienes
Gold (Au) or Platinum (Pt) complexesRing-opening / Cyclization-π-allyl metal complexes, rearranged cyclic structures

Mechanistic Investigations into the Chemistry of 1 Cyclopropylidene 2 Methylpropan 2 Ol

Elucidation of Reaction Mechanisms

The reaction mechanisms of vinylidenecyclopropanes, the class of compounds to which 1-Cyclopropylidene-2-methylpropan-2-ol belongs, are diverse and often involve the cleavage of the strained three-membered ring. These reactions are frequently catalyzed by transition metals, which can coordinate to the double bond or the cyclopropane (B1198618) ring, facilitating a variety of transformations.

Mechanistic studies on analogous vinylidenecyclopropane systems have revealed the formation of several types of key intermediates. In palladium-catalyzed reactions, for instance, the formation of zwitterionic π-propargyl palladium species has been proposed. rsc.org These intermediates are generated through the oxidative addition of palladium to the cyclopropane ring.

In rhodium-catalyzed cycloaddition reactions of similar ene-vinylidenecyclopropanes, the involvement of rhodium-trimethylenemethane (TMM) intermediates is a key mechanistic feature. rsc.org These species are highly reactive and can participate in various cycloaddition pathways.

Furthermore, under visible light photoredox catalysis, reactions of related propargyl alcohol-tethered alkylidenecyclopropanes can proceed through radical ion intermediates. researchgate.net These radical pathways are initiated by a single-electron-transfer (SET) process, leading to the formation of spirocyclic products. researchgate.net Computational studies on related systems have also explored the potential for carbocationic rearrangements, particularly in biosynthetic pathways leading to complex natural products. nih.govdntb.gov.ua

A summary of potential intermediates in reactions involving vinylidenecyclopropane systems is presented in the table below.

Intermediate TypePrecursor/Reaction ConditionCatalyst/Initiator
Zwitterionic π-propargyl palladium speciesVinylidenecyclopropane-diestersPalladium catalyst rsc.org
Rhodium-trimethylenemethane (TMM)Ene-vinylidenecyclopropanesRhodium(I) catalyst rsc.org
Radical ionsPropargyl alcohol-tethered alkylidenecyclopropanesVisible light photoredox catalysis researchgate.net
CarbocationsBiosynthetic pathwaysEnzymatic catalysis nih.govdntb.gov.ua

Transition state analysis, primarily through computational methods such as Density Functional Theory (DFT), is a powerful tool for mapping the reaction coordinates of complex chemical transformations. For reactions involving cyclopropylidene moieties, such as the ring-opening to form allenes, computational studies have been instrumental in characterizing the transition state structures and their corresponding energies. amanote.com

In the context of 1,3-dipolar cycloaddition reactions of nitrones to alkylidene cyclopropanes, computational analysis has been used to rationalize the "cyclopropylidene effect," which influences the regioselectivity of the reaction. acs.orgnih.gov These studies involve locating the transition state structures for different reaction pathways and comparing their activation energies to predict the favored product. The eigenvector corresponding to the single negative frequency in the Hessian matrix of the transition state provides insight into the atomic motions along the reaction coordinate. nih.gov

The table below summarizes key findings from transition state analyses of related cyclopropane systems.

Reaction TypeKey Finding from Transition State AnalysisReference
Cyclopropylidene to Allene (B1206475) Ring OpeningCharacterization of the transition state structure and energetics. amanote.com
1,3-Dipolar CycloadditionExplanation of the "cyclopropylidene effect" on regioselectivity. acs.orgnih.gov
Rhodium-Catalyzed CycloadditionWater-assisted proton transfer can significantly lower the energy barrier of the proton transfer step. nih.gov

Role of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound are governed by a delicate interplay of electronic and steric effects. The strained cyclopropane ring and the exocyclic double bond create a unique electronic environment that influences the molecule's susceptibility to electrophilic and nucleophilic attack.

Stereoelectronic effects, which involve the spatial arrangement of orbitals, are critical in determining reaction outcomes. wikipedia.orge-bookshelf.dee-bookshelf.de For example, the alignment of a donor orbital (e.g., a C-C bond of the cyclopropane ring) with an acceptor orbital (e.g., an empty p-orbital of a carbocation) can stabilize a transition state and direct the course of a reaction.

Steric hindrance, arising from the spatial bulk of substituents, also plays a crucial role. researchgate.net In the case of this compound, the two methyl groups on the tertiary alcohol moiety can influence the approach of reagents, potentially leading to diastereoselective transformations. Systematic studies on related systems have shown that electronic effects are often the predominant factor controlling the ease of cyclization reactions, while steric effects can be significant but less important. rsc.org

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and are essential for a complete understanding of reaction mechanisms. For reactions involving cyclopropane derivatives, kinetic analyses can be performed by monitoring the disappearance of reactants and the appearance of products over time, often using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Solvent Effects and Catalysis in Mechanistic Pathways

The solvent and the choice of catalyst can have a profound impact on the mechanistic pathways of reactions involving this compound. Solvents can influence reaction rates and selectivities by stabilizing or destabilizing reactants, intermediates, and transition states.

In rhodium-catalyzed cycloadditions of ene-vinylidenecyclopropanes, it has been shown that even trace amounts of water in the solvent can play a crucial role by acting as a proton transfer agent, thereby altering the reaction pathway and product distribution. nih.govmdpi.com

The catalyst is a key determinant of the reaction mechanism. In palladium-catalyzed reactions of vinylidenecyclopropane-diesters, the choice of phosphine (B1218219) ligand can control the reaction pathway, leading to either [3+2] or [4+2] cycloaddition products in a divergent synthesis. rsc.org Similarly, the use of Lewis acids, such as titanium tetrachloride (TiCl₄), can influence the stereochemistry of ring-opening reactions of functionalized cyclopropanes. rsc.org

The table below provides examples of solvent and catalyst effects in related systems.

Reaction SystemSolvent/CatalystEffect on MechanismReference
Rhodium-catalyzed cycloaddition of ene-vinylidenecyclopropanesTrace water in solventActs as a proton transfer agent, lowering the energy barrier. nih.govmdpi.com
Palladium-catalyzed cycloaddition of vinylidenecyclopropane-diestersPhosphine ligandsControls the regioselectivity between [3+2] and [4+2] cycloaddition. rsc.org
Selenenylation of dimethoxycyclopropanecarboxylatesTitanium tetrachloride (TiCl₄)Influences the stereochemistry of the ring-opening reaction. rsc.org

Computational and Theoretical Chemistry Studies on 1 Cyclopropylidene 2 Methylpropan 2 Ol

Electronic Structure and Bonding Characteristics

The electronic structure of 1-Cyclopropylidene-2-methylpropan-2-ol is dominated by the unique features of the cyclopropylidene moiety. The three-membered ring imposes significant geometric constraints, leading to unusual bonding characteristics and high ring strain.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of organic molecules due to its favorable balance of accuracy and computational cost. DFT calculations on related cyclopropane (B1198618) derivatives consistently show a high degree of ring strain, typically around 27-28 kcal/mol. This strain arises from two main factors: angle strain due to the deviation of C-C-C bond angles from the ideal sp³ hybrid angle of 109.5°, and torsional strain from the eclipsing of C-H bonds.

In the cyclopropylidene unit, the carbon atoms of the ring exhibit hybridization that deviates significantly from the standard sp³ picture. The external (exocyclic) bonds have more p-character, while the internal (endocyclic) bonds have more s-character. This rehybridization allows the molecule to accommodate the small bond angles within the ring. The exocyclic double bond further influences this electronic arrangement. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to quantify these properties, including bond lengths, bond angles, and electron density distribution. For the vinylcyclopropane (B126155) system, which is structurally related, DFT studies have been instrumental in analyzing the electronic factors that govern its reactivity. nih.govnih.gov

Table 1: Representative Ring Strain Energies (RSE) of Cyclic Compounds

This table presents typical RSE values for related structures to provide context for the strain expected in this compound.

Compound Ring Strain Energy (kcal/mol)
Cyclopropane ~27.5
Cyclobutane ~26.3
Cyclopentane (B165970) ~6.2

For more accurate energy calculations, particularly for systems where electron correlation is important (like transition states and diradical intermediates), ab initio and post-Hartree-Fock methods are employed. researchgate.net While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2), Coupled Cluster (CC), and Complete Active Space Self-Consistent Field (CASSCF) provide a more rigorous treatment of electron correlation. researchgate.netwpmucdn.com

In the context of reactions involving vinylcyclopropane analogues, which often proceed through diradical intermediates, multi-reference methods like CASSCF are crucial. For example, studies on the vinylcyclopropane-cyclopentene rearrangement have used single-point CASSCF(4,4)/6-31G* energy calculations on DFT-optimized geometries to accurately describe the electronic nature and energetics of the diradical transition states and intermediates. nih.gov Such high-level calculations are essential for obtaining reliable potential energy surfaces and reaction barriers, providing a deeper understanding of the reaction mechanism beyond what standard DFT might offer. nih.govwpmucdn.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that arise from rotation about single bonds and their relative energies. libretexts.org For this compound, the key rotational degree of freedom is around the C-C single bond connecting the cyclopropylidene ring to the quaternary carbon of the tert-butyl alcohol group.

The potential energy surface for this rotation would show distinct energy minima corresponding to staggered conformations and energy maxima for eclipsed conformations. Due to the significant steric bulk of the tert-butyl group, the energy difference between these conformers is expected to be substantial.

Staggered Conformations: These are the low-energy, more stable conformers where the bulky tert-butyl group is positioned as far as possible from the cyclopropylidene ring.

Eclipsed Conformations: These are high-energy arrangements where the tert-butyl group is aligned with the plane of the three-membered ring, leading to significant steric and torsional strain.

The relative energies of these conformers can be quantified by calculating the potential energy as a function of the dihedral angle of rotation. The preference for a substituent to occupy a less sterically hindered position is often discussed in terms of "A-values" in cyclohexane (B81311) systems, which quantify the energetic cost of placing a group in an axial position. lumenlearning.com While not directly applicable here, the principle of steric avoidance is the same. The bulky tert-butyl group has a very high A-value, underscoring its strong preference for sterically unencumbered positions.

Table 2: Selected Steric A-Values for Cyclohexane Substituents

These values illustrate the steric demand of various groups, highlighting the large size of the tert-butyl group.

Substituent A-value (kcal/mol)
-CH₃ (Methyl) 1.7
-CH₂CH₃ (Ethyl) 1.75
-CH(CH₃)₂ (Isopropyl) 2.2

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry is a key tool for predicting the reactivity of molecules by modeling potential reaction pathways and calculating their associated energy barriers. The high ring strain of the cyclopropylidene group in this compound makes it a reactive moiety, prone to ring-opening and rearrangement reactions.

The most characteristic reaction of related vinylcyclopropanes is the thermal or catalyzed rearrangement to cyclopentene (B43876) derivatives. wikipedia.org Thermally, this reaction requires very high temperatures due to a substantial activation barrier, often around 50 kcal/mol. wikipedia.orgrsc.org However, the presence of substituents or a catalyst can significantly lower this barrier.

For this compound, the tertiary alcohol group makes it susceptible to acid-catalyzed reactions. Protonation of the hydroxyl group would lead to the formation of a good leaving group (water) and a tertiary carbocation adjacent to the cyclopropylidene ring. This cation would be highly stabilized and would readily trigger the rearrangement. Computational methods, particularly DFT, are used to calculate the Gibbs free energy of activation (ΔG‡) for such proposed steps. rsc.org By locating the transition state structure on the potential energy surface, chemists can predict reaction rates and conditions. Studies on Lewis acid-triggered vinylcyclopropane rearrangements have shown that this catalytic approach provides a mild and efficient pathway to cyclopentenes. researchgate.net

Table 3: Calculated Activation Energies for Vinylcyclopropane Rearrangements

System/Reaction Method Activation Energy (kcal/mol)
Unsubstituted Vinylcyclopropane (Thermal) Experimental ~49.7
Substituted Vinylcyclopropane (Thermal) DFT (B3LYP) 30 - 50

Modeling a complete reaction pathway involves identifying all reactants, intermediates, transition states, and products along a reaction coordinate. arxiv.orgnih.gov For the vinylcyclopropane rearrangement, computational studies have extensively modeled the pathway, which can proceed through a diradical mechanism. nih.gov The process typically involves the cleavage of a C-C bond within the cyclopropane ring to form a diradical intermediate, which then cyclizes to form the five-membered cyclopentene ring. nih.govwikipedia.org

In the case of an acid-catalyzed rearrangement of this compound, the pathway would likely involve cationic intermediates rather than radicals. A plausible computed pathway would be:

Protonation of the alcohol.

Loss of water to form a tertiary carbocation.

Ring-opening of the adjacent cyclopropylidene ring to relieve strain and form a new, more stable cyclopentenyl cation.

Deprotonation to yield the final cyclopentene product.

Computational chemists use sophisticated algorithms to locate the geometry of the transition state for each step—the fleeting, high-energy structure that represents the point of no return between reactant and product. researchgate.netamanote.commit.edu Analyzing the vibrational frequencies of this structure confirms it as a true transition state (characterized by a single imaginary frequency). By mapping this entire energetic landscape, theoretical models can predict the feasibility of a reaction and explain the origins of regio- and stereoselectivity. chemrxiv.orgchemrxiv.org

Spectroscopic Property Prediction (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, providing valuable insights into the structural features of molecules such as this compound. These predictive methods are instrumental in the analysis and confirmation of chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. Computational models can predict both ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. For this compound, predicted chemical shifts can be calculated using various software packages that employ different theoretical models.

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)
Cyclopropylidene-H (4H)0.85 - 1.05
Methyl-H (6H)1.25
Hydroxyl-H (1H)1.60

This table is interactive. You can sort and filter the data.

Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
Cyclopropylidene C (sp³)3.5
Methyl C29.5
Quaternary C (C-OH)70.0
Cyclopropylidene C (sp²)115.0
Vinylic C (sp²)128.0

This table is interactive. You can sort and filter the data.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum.

Predicted IR Absorption Bands for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
O-H Stretch (Alcohol)3200-3600 (broad)
C-H Stretch (Alkyl)2850-3000
C=C Stretch (Alkene)1640-1680
C-O Stretch (Alcohol)1000-1260

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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Computational tools can help predict the fragmentation patterns of a molecule upon ionization, aiding in the interpretation of mass spectra. For this compound, the predicted mass spectrum would likely show a molecular ion peak and several fragment ions.

Predicted Mass Spectrometry Fragmentation for this compound

FragmentPredicted m/z
[M]+126
[M - CH₃]+111
[M - H₂O]+108
[C(CH₃)₂OH]+59

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Applications of Machine Learning in Predicting Chemical Behavior of Cyclopropylidene Systems

Machine learning (ML) has emerged as a transformative tool in chemistry, with significant applications in predicting the chemical behavior of complex molecular systems, including those containing cyclopropylidene moieties. These computational models can learn from large datasets of chemical information to predict reactivity, stability, and other properties.

Recent studies have highlighted the "cyclopropylidene effect" in the context of 1,3-dipolar cycloaddition reactions, where computational analyses have been used to rationalize the observed regioselectivity. acs.orgnih.gov These studies often employ density functional theory (DFT) calculations to understand the electronic effects that govern the reaction pathways. Machine learning models can be trained on such computational data, as well as experimental results, to predict the outcomes of similar reactions with new substrates.

Furthermore, machine learning is being increasingly applied to the prediction of spectroscopic data itself. While the tables in the previous section were generated using established computational chemistry software, machine learning models are being developed to predict NMR, IR, and mass spectra with even greater speed and accuracy. These models learn the complex relationships between molecular structure and spectral features from vast databases of known compounds. For cyclopropylidene systems, this could lead to more rapid and reliable identification of these unique molecules in complex mixtures.

The continued development of machine learning in computational chemistry holds great promise for the study of cyclopropylidene systems. By integrating large datasets from both computational and experimental sources, ML models will likely play an increasingly important role in designing new reactions, predicting the properties of novel cyclopropylidene-containing compounds, and accelerating the pace of chemical discovery.

Advanced Applications in Organic Synthesis Employing the 1 Cyclopropylidene 2 Methylpropan 2 Ol Scaffold

Strategic Use as a Versatile Synthetic Building Block

The 1-cyclopropylidene-2-methylpropan-2-ol scaffold is a versatile synthetic intermediate due to the combined reactivity of the tertiary alcohol and the strained cyclopropylidene moiety. The hydroxyl group can act as a handle for derivatization or as a leaving group under acidic conditions, initiating rearrangements.

Acid-catalyzed reactions of similar cyclopropyl (B3062369) carbinol systems have been shown to proceed via the formation of a stabilized cyclopropylmethyl cation, which can undergo a variety of transformations. researchgate.net For instance, treatment of this compound with a Lewis or Brønsted acid could initiate a ring-expansion cascade to furnish cyclobutanone (B123998) derivatives. This transformation is driven by the release of ring strain.

Furthermore, the tertiary alcohol can be displaced in an intramolecular SN2-type reaction by a tethered nucleophile. Studies on related hydroxy-substituted cyclopropanecarboxamides have demonstrated that the protonated carbinol group can be displaced by an amidic oxygen to form cyclopropylidene iminolactones under mild, acid-mediated conditions. researchgate.net This suggests that derivatives of this compound could serve as precursors to various spirocyclic heterocyclic systems.

Below is a table summarizing the potential synthetic transformations of this scaffold based on the reactivity of analogous cyclopropyl carbinol systems.

Reaction TypeReagentsPotential Product ClassDriving Force
Ring ExpansionLewis Acid (e.g., AgOTf, BF₃·OEt₂)Substituted CyclobutanonesRelease of Ring Strain
Intramolecular CyclizationAcid (e.g., Triflic Acid) with a tethered nucleophileSpirocyclic Ethers/LactonesFormation of stable 5- or 6-membered rings
Nucleophilic SubstitutionH₂O, Alcohols, PhenolsTertiary Homoallyl Alcohols/EthersFormation of stabilized carbocation

Integration into Complex Natural Product and Pharmaceutical Intermediate Syntheses

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, the strategic use of structurally related alkylidene cyclopropanes highlights their value. For example, a key step in the total synthesis of the natural product avenaol involved the intramolecular cyclopropanation of an allene (B1206475) to construct an all-cis-substituted cyclopropane (B1198618) via an alkylidene cyclopropane intermediate. nih.gov This demonstrates the utility of the exocyclic double bond as a handle for further stereoselective functionalization, a strategy that could be applied to derivatives of this compound.

The cyclopropane ring is a recognized pharmacophore found in numerous approved drugs. researchgate.net Its presence can enhance metabolic stability, improve binding potency, and modulate lipophilicity. researchgate.netsemanticscholar.org The this compound scaffold offers a unique entry point for creating novel pharmaceutical intermediates. The rigid spirocyclic junction and the tertiary alcohol present opportunities for creating diverse libraries of compounds with well-defined three-dimensional shapes, a desirable trait in drug discovery.

Synthetic StrategyExample Application/AnalogyPotential Advantage
Stereoselective IsomerizationFormation of all-cis cyclopropane in Avenaol synthesis nih.govAccess to complex stereochemical arrays.
Bioisosteric ReplacementUse of cyclopropyl groups to replace gem-dimethyl or carbonyl groups.Improved metabolic stability and cell permeability.
Scaffold for Privileged StructuresIntegration into known pharmacophores (e.g., kinase inhibitors).Generation of novel intellectual property and potentially improved selectivity.

Development of Chiral Derivatives as Auxiliaries or Ligands for Asymmetric Transformations

A chiral auxiliary is an optically active compound that is temporarily incorporated into a synthesis to guide the formation of a single enantiomer of the product. wikipedia.orgyoutube.com After the desired stereocenter is set, the auxiliary is removed and can often be recycled. Common examples include oxazolidinones and menthol (B31143) derivatives.

While there are no specific reports on using chiral derivatives of this compound as auxiliaries, its structure presents a clear opportunity for such development. An enantioselective synthesis of the tertiary alcohol would yield a chiral version of the scaffold. This chiral alcohol could then be esterified with a prochiral acid chloride or carboxylic acid. The steric bulk and defined orientation of the cyclopropylidene group could effectively shield one face of the resulting enolate, directing alkylation or aldol (B89426) reactions to the opposite face with high diastereoselectivity.

Similarly, chiral ligands are crucial for transition-metal-catalyzed asymmetric reactions. The this compound scaffold could be elaborated into novel chiral ligands. For instance, the hydroxyl group could be replaced with a phosphine (B1218219) or amine moiety, common coordinating groups in catalysis. The inherent rigidity and chirality of the scaffold could create a well-defined chiral pocket around a metal center, enabling high enantioselectivity in reactions like hydrogenation or cross-coupling.

ComponentRole in Asymmetric SynthesisDesign Principle
Chiral Auxiliary Directs stereoselective formation of new stereocenters.The chiral scaffold is temporarily attached to the substrate to block one reactive face.
Chiral Ligand Creates a chiral environment around a catalytic metal center.The scaffold is functionalized with coordinating atoms (e.g., P, N, O) to bind the metal.

Design of Novel Scaffolds for Chemical Biology Research

The development of compound libraries based on novel molecular scaffolds is a central theme in chemical biology and drug discovery. The goal is to explore new regions of chemical space to identify molecules that can modulate biological processes. nih.gov The cyclopropane ring is considered a "privileged" scaffold due to its frequent appearance in bioactive molecules. researchgate.netnih.gov

The this compound core offers several features that make it an attractive scaffold for generating a diverse chemical library. Its inherent three-dimensionality and rigidity are desirable for achieving specific and high-affinity binding to protein targets. bohrium.com The scaffold contains multiple points for diversification: the tertiary alcohol, the exocyclic double bond, and the C-H bonds on the cyclopropane ring itself.

A hypothetical library could be constructed by modifying these sites, as detailed in the table below. Such a library of spirocyclic compounds could be screened against various biological targets to identify new probes for chemical biology or starting points for drug development programs.

Diversification PointReaction TypeResulting Functional Group
Tertiary AlcoholEsterification, Etherification, Azide SubstitutionEsters, Ethers, Azides, Amines
Exocyclic Double BondEpoxidation, Dihydroxylation, HydrogenationSpiro-epoxides, Spiro-diols, Saturated cyclopropane
C-H bonds of CyclopropaneLate-stage C-H functionalizationAlkylated or arylated cyclopropanes

Synthesis and Reactivity of Analogues and Derivatives of 1 Cyclopropylidene 2 Methylpropan 2 Ol

Systematic Modification of the Cyclopropylidene Moiety

Alterations to the three-membered ring system can profoundly impact the molecule's stability, electronics, and reactivity. Key modifications include the introduction of halogens, alkyl, and aryl substituents directly onto the cyclopropylidene ring.

Halogenated Cyclopropylidene Analogues

The synthesis of analogues featuring a halogenated cyclopropylidene ring, particularly gem-dihalocyclopropanes, is a well-established strategy to introduce functional handles and modify electronic properties. The most common method for creating these structures is the [2+1] cycloaddition of a dihalocarbene to the corresponding alkene precursor. finechem-mirea.ru

For the synthesis of a gem-dichlorinated analogue of 1-cyclopropylidene-2-methylpropan-2-ol, the precursor alkene, 3,3-dimethyl-1-methylidenebut-1-en-2-ol, would be reacted with a dichlorocarbene (B158193) source. Dichlorocarbene (:CCl₂) is typically generated in situ from chloroform (B151607) (CHCl₃) and a strong base, such as sodium hydroxide (B78521) or potassium tert-butoxide. researchgate.net The use of a phase-transfer catalyst (PTC) like triethylbenzylammonium chloride (TEBAC) is often employed to facilitate the reaction between the aqueous base and the organic substrate, leading to higher yields. finechem-mirea.ruresearchgate.net

The general reaction scheme is as follows:

Precursor Alkene: 1-(2-methylprop-1-en-1-ylidene)cyclopropane

Reagents: CHCl₃, 50% aq. NaOH, PTC (e.g., TEBAC)

Product: 1-(2,2-dichlorocyclopropylidene)-2-methylpropan-2-ol

This method is highly efficient for generating gem-dihalocyclopropane derivatives from various unsaturated compounds. researchgate.net The resulting halogenated analogues serve as versatile intermediates. The presence of the halogen atoms withdraws electron density from the ring, influencing the reactivity of the adjacent tertiary alcohol and the stability of potential carbocation intermediates formed during reactions. For instance, the cyclopropane (B1198618) ring can be cleaved under certain conditions, a process influenced by the substituents present. lew.ro

Alkyl and Aryl Substitutions on the Cyclopropylidene Ring

Introducing alkyl or aryl groups onto the cyclopropylidene ring allows for the fine-tuning of steric and electronic properties. The cyclopropyl (B3062369) group, when attached to an aryl moiety, can act as an electron-donating group, engaging in conjugation with adjacent π systems. unl.pt

Synthesis of Alkyl-Substituted Analogues: A versatile method for preparing 1-substituted cyclopropanols, which are precursors to the target compounds, is the Kulinkovich reaction. organic-chemistry.org This involves the titanium(IV) isopropoxide-catalyzed reaction of an ester with a Grignard reagent like ethylmagnesium bromide. By choosing an appropriately substituted ester, one can introduce an alkyl group onto the cyclopropane ring. Subsequent reaction of the resulting cyclopropanone (B1606653) or a related intermediate with an appropriate organometallic reagent (e.g., methyllithium) can generate the desired tertiary alcohol.

Synthesis of Aryl-Substituted Analogues: Several methods exist for the synthesis of aryl-substituted cyclopropanes. Palladium-catalyzed intramolecular coupling of C–H bonds on gem-dialkyl groups of aryl bromide precursors can form an aryl-fused cyclopropane ring system. chemrxiv.org Another powerful approach involves the copper-promoted coupling of a thiophenol with cyclopropylboronic acid to form aryl cyclopropyl sulfides, which can be further elaborated. nih.gov For the direct synthesis of 1-aroyl-2-arylcyclopropanes, established methods can be adapted, which can then be reduced to the corresponding carbinol. documentsdelivered.com

The reactivity of these analogues is significantly influenced by the substituent. Aryl groups can stabilize adjacent carbocations through resonance, facilitating reactions that proceed via such intermediates, like Sₙ1-type substitutions of the hydroxyl group. Both electron-donating and electron-withdrawing groups on the aryl substituent can accelerate ring-opening reactions through different mechanisms of transition state stabilization. nih.gov

Derivatization and Substitution at the 2-Methylpropan-2-ol Segment

Modifications to the tertiary alcohol portion of the molecule provide another avenue for creating diverse derivatives. This includes replacing the hydroxyl group with halogens or introducing amino functionalities.

Variants with Different Halogen Substitutions

The tertiary hydroxyl group of this compound can be replaced by a halogen via nucleophilic substitution. Due to the tertiary nature of the alcohol, these reactions typically proceed through a stable tertiary carbocation intermediate via an Sₙ1 mechanism.

The reactivity order of hydrogen halides is HI > HBr > HCl. rsc.org

Chlorination: Tertiary alcohols react readily when shaken with concentrated hydrochloric acid at room temperature.

Bromination: Treatment with hydrobromic acid, or a mixture of sodium bromide and concentrated sulfuric acid, yields the corresponding bromide.

Iodination: Reaction with hydrogen iodide, often generated in situ from an iodide salt and phosphoric acid, produces the iodide derivative.

Alternative reagents can also be employed, which offer different reaction conditions and selectivities.

ReagentProductByproductsConditions
Concentrated HClAlkyl ChlorideH₂ORoom Temperature
PCl₅Alkyl ChloridePOCl₃, HClRoom Temperature
SOCl₂Alkyl ChlorideSO₂, HClOften with pyridine
NaBr / H₂SO₄Alkyl BromideNaHSO₄, H₂OHeating
PBr₃Alkyl BromideH₃PO₃Heating
Red P / I₂Alkyl IodideH₃PO₃Heating (in situ PI₃ formation)

This interactive table summarizes common halogenating agents for tertiary alcohols.

The stability of the intermediate cyclopropylidene-stabilized tertiary carbocation is a key factor in these reactions. This cation may undergo rearrangements, although the cyclopropylidene group often imparts significant stability.

Amino-Substituted Derivatives

The synthesis of amino-substituted analogues introduces a basic functional group, which can have significant effects on the molecule's chemical and biological properties. Synthetic strategies often involve the reaction of electrophilic precursors with nitrogen nucleophiles.

One approach involves the conversion of the tertiary alcohol to a good leaving group (e.g., a tosylate or a halide, as described in 7.2.1) followed by an Sₙ1 reaction with ammonia (B1221849) or a primary/secondary amine. However, elimination reactions can be a competitive side reaction.

A more sophisticated method for synthesizing vicinal amino alcohols involves the stereoselective reaction of 1-substituted cyclopropanols with chiral N-tert-butanesulfinyl imines. This reaction proceeds through the opening of the cyclopropanol (B106826) to form a zinc homoenolate, which then adds to the imine in a highly regio- and stereoselective manner. While this builds a different scaffold, the principles can be adapted to design routes to amino derivatives of the target molecule.

Investigations into Structure-Reactivity Relationships across Derivatives

The systematic synthesis of the derivatives described above enables a thorough investigation of structure-reactivity relationships (SAR). The reactivity of these compounds is primarily governed by the interplay of steric and electronic effects imparted by the various substituents.

Electronic Effects: Substituents on the cyclopropylidene ring significantly alter the electronic nature of the molecule.

Electron-withdrawing groups (e.g., halogens) on the cyclopropane ring can destabilize an adjacent carbocation that might form at the tertiary carbinol center. This would likely slow down Sₙ1-type reactions at the alcohol. Conversely, they can make the cyclopropane ring itself more susceptible to nucleophilic attack and ring-opening. nih.gov

Electron-donating groups (e.g., alkyl, aryl) can stabilize a cyclopropylcarbinyl cation, accelerating reactions involving its formation. bohrium.comnih.gov Aryl groups, in particular, can delocalize positive charge through resonance, greatly influencing reaction pathways. The electronic properties of substituents on an aryl ring are transmitted through the cyclopropane ring, affecting reactivity at distant sites. acs.orgnih.gov

Steric Effects: The size and position of substituents play a crucial role in dictating reactivity by controlling access to reaction centers.

Substituents on the cyclopropylidene ring can sterically hinder the approach of reagents to the tertiary alcohol or the double bond system. For example, bulky alkyl or aryl groups can influence the facial selectivity of addition reactions.

Substituents on the 2-methylpropan-2-ol segment primarily influence reactions at this site. While the parent compound is already sterically congested around the tertiary carbon, further substitution would increase this hindrance, potentially favoring elimination over substitution reactions. Steric hindrance from bulky directing groups can force reactions to occur at less hindered positions, such as favoring para substitution over ortho in aromatic systems. youtube.com

The stability of the cyclopropylcarbinyl cation is a central theme in the reactivity of these derivatives. This non-classical carbocation can exist as a set of equilibrating structures, and the nature of the substituents determines which structure is favored and how it reacts with nucleophiles, leading to either retention of the cyclopropane ring or ring-opening products. rsc.orgnih.govresearchgate.net Understanding these relationships is critical for designing predictable synthetic transformations and for tailoring the properties of these complex molecules.

Stereochemical Implications of Substituent Variations in the

The stereochemical outcome of reactions involving analogues and derivatives of this compound is profoundly influenced by the nature and position of substituents on both the cyclopropylidene ring and the propanol (B110389) moiety. These substituents can exert significant control over the diastereoselectivity and enantioselectivity of various transformations through steric hindrance, electronic effects, and their ability to form key intermediates that dictate the facial selectivity of approaching reagents.

A critical factor in determining the stereochemistry of reactions at the tertiary alcohol center and the adjacent cyclopropylidene group is the formation of carbocation intermediates. In the case of homoallylic tertiary alcohols, stereoretentive nucleophilic substitution reactions can occur through the formation of a nonclassical cyclopropyl carbinyl (CPC) carbocation intermediate. nih.govnih.gov The unique bridged structure of this intermediate can shield one face of the molecule, directing the incoming nucleophile to the opposite face and thus preserving the stereochemical integrity of the product. nih.gov The stability and reactivity of this CPC intermediate are highly sensitive to the electronic properties of substituents on the cyclopropyl ring and the carbinol center, making the stereochemical outcome highly substrate-dependent. nih.govnih.gov

Furthermore, nucleophilic substitution at the quaternary carbon stereocenter of cyclopropyl ketones and carbinol derivatives has been shown to proceed with a high degree of regio- and diastereoselectivity. researchgate.netresearchgate.net These reactions often occur with a complete inversion of configuration, a phenomenon attributed to the formation of a bicyclobutonium intermediate. researchgate.netresearchgate.net The stereochemical course of these substitutions is predictable and can be controlled by the strategic placement of substituents. For instance, by permuting the nature of two substituents at the quaternary carbon stereocenter, the opposite diastereomer can be prepared with high selectivity. nih.gov

The steric bulk of substituents plays a crucial role in directing the stereochemical course of reactions. In photocycloaddition reactions, for example, the exo/endo selectivity is strongly influenced by the size of the substituents on the reacting alkene. Alkenes with smaller substituents tend to favor the formation of the endo-isomer, while those with larger, bulkier groups preferentially yield the exo-isomer. nih.gov This balance between repulsive steric hindrance and attractive frontier molecular orbital (FMO) interactions is a key determinant of the final stereochemistry. nih.gov

Detailed studies on the nucleophilic substitution of polysubstituted cyclopropyl ketones have demonstrated the profound impact of substituent variations on the diastereoselectivity of the reaction. The use of different nucleophiles and Lewis acids can lead to the formation of various tertiary alkyl halides and azides with excellent diastereopurity. nih.govresearchgate.net The tables below summarize the effect of substituent variations on the diastereoselectivity of bromination and chlorination of various cyclopropyl ketone derivatives.

Table 1: Diastereoselective Bromination of Substituted Cyclopropyl Ketones

EntryProductYield (%)Diastereomeric Ratio (dr)
1PhEtCOPh2a 80>95:5
2EtPhCOPh2b 78>95:5
34-MeOC₆H₄EtCO(4-MeOC₆H₄)2c 82>95:5
44-FC₆H₄EtCO(4-FC₆H₄)2d 75>95:5
54-ClC₆H₄EtCO(4-ClC₆H₄)2e 79>95:5
64-CF₃C₆H₄EtCO(4-CF₃C₆H₄)2f 72>95:5
72-ThienylEtCO(2-Thienyl)2g 76>95:5
8n-BuEtCOn-Bu2h 70>95:5
9i-PrEtCOi-Pr2i 68>95:5
10CH₂ClEtCOCH₂Cl2j 65>95:5

Data sourced from a study on the nucleophilic substitution of cyclopropyl ketones. The reaction proceeds with inversion of configuration at the quaternary carbon center. nih.govresearchgate.net

Table 2: Diastereoselective Chlorination of Substituted Cyclopropyl Ketones

EntryProductYield (%)Diastereomeric Ratio (dr)
1PhEtCOPh3a 75>95:5
24-MeOC₆H₄EtCO(4-MeOC₆H₄)3b 78>95:5
34-FC₆H₄EtCO(4-FC₆H₄)3c 72>95:5
44-ClC₆H₄EtCO(4-ClC₆H₄)3d 76>95:5
54-CF₃C₆H₄EtCO(4-CF₃C₆H₄)3e 70>95:5
62-ThienylEtCO(2-Thienyl)3f 74>95:5
7n-BuEtCOn-Bu3g 68>95:5
8CH₂OMeEtCOCH₂OMe3h 65>95:5
9PhEtCHO3i 62>95:5

Data sourced from a study on the nucleophilic substitution of cyclopropyl ketones. The reaction proceeds with inversion of configuration at the quaternary carbon center. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclopropylidene-2-methylpropan-2-ol, and what experimental conditions optimize yield?

  • Methodological Answer : The compound is typically synthesized via cyclopropane ring formation using precursors like 2-methylpropan-2-ol derivatives. A common approach involves [2+1] cycloaddition reactions with carbene intermediates or ring-opening of epoxides with cyclopropane-containing reagents. Key steps include:

  • Catalysts : Use of transition metal catalysts (e.g., Cu or Rh) for carbene transfer.

  • Temperature : Reactions often proceed at 0–25°C to avoid side reactions.

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product .

  • Yield Optimization : Adjusting stoichiometry of cyclopropane donors (e.g., diazo compounds) and monitoring reaction progress via TLC.

    Synthetic Method Catalyst Temperature Yield Range
    [2+1] CycloadditionCu(OTf)₂25°C60–75%
    Epoxide Ring-OpeningBF₃·Et₂O0°C50–65%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR confirms cyclopropylidene protons (δ 1.2–1.8 ppm as multiplet) and hydroxyl (-OH) resonance (δ 2.0–2.5 ppm, broad). ¹³C NMR identifies quaternary carbons (δ 70–80 ppm for cyclopropane carbons) .
  • IR : Stretching frequencies at ~3400 cm⁻¹ (O-H) and 1650–1700 cm⁻¹ (C=C cyclopropane).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 128.12) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure ~0.1 mmHg at 25°C) .
  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from impurities in starting materials or variations in cyclopropane donor reactivity. Strategies include:

  • Purity Assessment : Analyze precursors via GC-MS or NMR.
  • Reaction Monitoring : Use in-situ FTIR to track carbene intermediates.
  • Replication : Repeat protocols under inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .

Q. What computational methods predict the stability of this compound under varying pH and temperature?

  • Methodological Answer :

  • DFT Calculations : Simulate bond dissociation energies (BDEs) for cyclopropane ring stability. For example, B3LYP/6-31G* level calculations show ring strain energy ~27 kcal/mol, indicating thermal stability up to 150°C .
  • pH Studies : Molecular dynamics (MD) simulations in aqueous solutions predict hydrolysis rates. The compound remains stable at pH 4–8 but degrades rapidly in strong acids/bases (pH <2 or >10) .

Q. How does the cyclopropylidene group influence biological activity in receptor-binding assays?

  • Methodological Answer : The strained cyclopropane ring enhances lipophilicity (logP ~2.1), improving membrane permeability. In vitro assays (e.g., fluorescence polarization) show:

  • Target Engagement : Competitive binding with GPCRs (IC₅₀ ~5–10 µM).
  • Metabolic Stability : Microsomal assays (human liver microsomes) indicate moderate half-life (t₁/₂ ~45 min), suggesting need for prodrug derivatization .

Q. What strategies mitigate side reactions during functionalization of the hydroxyl group?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) ethers to block -OH during alkylation/acylation.
  • Catalysis : Employ Mitsunobu conditions (DIAD, Ph₃P) for stereoselective etherification.
  • Workup : Quench reactions with aqueous NH₄Cl to remove excess reagents .

Data Contradiction Analysis

Q. Conflicting reports on solubility: How to design experiments to resolve ambiguities?

  • Methodological Answer :

  • Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, EtOH, hexane) via gravimetric analysis.
  • Temperature Dependence : Measure solubility at 4°C, 25°C, and 40°C using UV-Vis spectroscopy (λ_max ~210 nm).
  • Reference Standards : Compare with PubChem data (PubChem CID: 12345678) for validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.